molecular formula C18H28N2O6 B2397277 2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate CAS No. 1421441-16-8

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate

Cat. No.: B2397277
CAS No.: 1421441-16-8
M. Wt: 368.43
InChI Key: NNRKPKYZNJJCOS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate is a complex organic compound that features a combination of aromatic and morpholine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with dimethylamine and formaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic ring and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis.

    3,4-Dimethoxyphenylacetic acid: Known for its use in the synthesis of pharmaceuticals.

    (3,4-Dimethoxyphenyl)ethylamine: Investigated for its potential biological activity.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate stands out due to its unique combination of aromatic and morpholine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-[(dimethylamino)methyl]morpholin-4-yl]ethanone;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.CH2O2/c1-18(2)11-14-12-23-8-7-19(14)17(20)10-13-5-6-15(21-3)16(9-13)22-4;2-1-3/h5-6,9,14H,7-8,10-12H2,1-4H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRKPKYZNJJCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1C(=O)CC2=CC(=C(C=C2)OC)OC.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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